ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate
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Description
“Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate” is a complex organic compound. While there is limited information available specifically on this compound, it is related to a family of compounds derived from 2-(2,4-dichlorophenoxy)acetic acid . These compounds are known to have anti-inflammatory properties and can selectively inhibit the COX-2 enzyme .
Mechanism of Action
While the specific mechanism of action for “ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate” is not detailed in the available resources, related compounds are known to inhibit the COX-2 enzyme . Molecular docking studies suggest that these compounds effectively interact with the active site of COX-2 .
Future Directions
The future directions for research on “ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1H-indole-2-carboxylate” and related compounds could involve further exploration of their anti-inflammatory properties and potential as COX-2 inhibitors . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could be beneficial.
Properties
IUPAC Name |
ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-2-26-19(25)18-17(12-5-3-4-6-14(12)22-18)23-16(24)10-27-15-8-7-11(20)9-13(15)21/h3-9,22H,2,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCBGFVSXGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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